An In-depth Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine
An In-depth Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine
Abstract: This document provides a comprehensive technical overview of N,N-Diethyl-cyclohexane-1,4-diamine, a versatile aliphatic diamine. Intended for researchers, scientists, and professionals in drug development and materials science, this guide details the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications. The content is structured to offer not just data, but also insights into the practical and theoretical aspects of handling and utilizing this compound in a laboratory setting.
Introduction and Molecular Overview
N,N-Diethyl-cyclohexane-1,4-diamine, with the molecular formula C₁₀H₂₂N₂, is a disubstituted cyclic diamine. Its structure consists of a cyclohexane ring functionalized with a primary amine at the C1 position and a diethylamino group at the C4 position. The compound exists as a mixture of cis and trans stereoisomers, the ratio and separation of which can be critical for specific applications, particularly in asymmetric synthesis and polymer science.[1] The presence of both a primary and a tertiary amine group imparts unique reactivity and functionality, making it a valuable building block in organic synthesis.[2]
The diethyl substitution enhances the compound's solubility in organic solvents and modulates the basicity of the tertiary amine, distinguishing its properties from the parent cyclohexane-1,4-diamine.[2] These features make it a target of interest for applications ranging from polymer production, where it can act as a chain extender in polyurethanes, to pharmaceutical development as a scaffold for bioactive molecules.[2]
Physicochemical and Safety Data
A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The data presented below is aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 42389-54-8 | [2] |
| Molecular Formula | C₁₀H₂₂N₂ | [2][3] |
| Molecular Weight | 170.30 g/mol | [2][3] |
| Appearance | Colorless to reddish clear liquid | [2][4] |
| Boiling Point | 111 °C (lit.) | [4] |
| Density | ~0.9 g/mL | [4] |
| Refractive Index | 1.4740 to 1.4780 | [4] |
| Storage | 2-8°C, under inert atmosphere | [2][4] |
Safety and Handling: N,N-Diethyl-cyclohexane-1,4-diamine is classified as a hazardous substance. It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[5] Appropriate personal protective equipment (PPE), including impervious gloves, safety goggles with a face shield, and a lab coat, is mandatory.[5][6] Work should be conducted in a well-ventilated fume hood.[7] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[8]
Synthesis and Purification
The most direct and common laboratory-scale synthesis of N,N-Diethyl-cyclohexane-1,4-diamine is via reductive amination of a suitable keto-amine or dione precursor. A logical and efficient route starts from 1,4-cyclohexanedione.
Synthetic Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[9][10] This pathway involves two key stages: the initial formation of an enamine/imine intermediate, followed by its reduction to the target amine.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis starting from 4-aminocyclohexanone, which can be commercially sourced or prepared from 1,4-cyclohexanedione.[11][12]
Objective: To synthesize N,N-Diethyl-cyclohexane-1,4-diamine via direct reductive alkylation of 4-aminocyclohexanone.
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous DCM.
-
Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Aldehyde Addition: Cool the mixture to 0 °C in an ice bath. Add acetaldehyde (2.5 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes. Causality Note: Using a slight excess of the aldehyde drives the formation of the imine/enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone, minimizing side reactions.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.[13][14] For a mixture of cis and trans isomers, the spectrum can be complex. However, key resonances can be predicted.
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Aliphatic Carbons (Cyclohexane Ring): Resonances for the CH₂ groups of the cyclohexane ring are expected in the 20-40 ppm range.[13] The carbons bearing the nitrogen atoms (C1 and C4) will be shifted downfield to approximately 45-60 ppm due to the deshielding effect of the nitrogen.
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Ethyl Group Carbons: The CH₂ of the ethyl groups will appear around 40-50 ppm, while the terminal CH₃ carbons will be found further upfield, typically in the 10-15 ppm range.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the structure and stereochemistry.
-
N-H Protons: The primary amine (-NH₂) protons will typically appear as a broad singlet between 1.0-3.0 ppm, and its chemical shift is concentration and solvent dependent.
-
Cyclohexane Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the 1.0-3.0 ppm range. The protons on the carbons adjacent to the nitrogen atoms (at C1 and C4) will be shifted further downfield.
-
Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl groups will appear as a quartet around 2.5 ppm (J ≈ 7 Hz), coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.0 ppm (J ≈ 7 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: The primary amine will show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretches from the cyclohexane and ethyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
N-H Bend: The N-H bending vibration (scissoring) for the primary amine typically appears in the 1590-1650 cm⁻¹ region.
Reactivity and Applications
The dual functionality of N,N-Diethyl-cyclohexane-1,4-diamine makes it a versatile intermediate.
Caption: Reactivity profile and potential applications.
-
Pharmaceutical and Medicinal Chemistry: The primary amine can be readily acylated or alkylated to build more complex molecular architectures.[1] Diamine scaffolds are prevalent in bioactive compounds, and this particular structure could be used to develop novel therapeutic agents. For instance, derivatives of cyclohexane diamines have shown potential as antimicrobial and anticancer agents.[15][16]
-
Polymer Science: As a diamine, it can serve as a monomer or chain extender in the synthesis of polyamides and polyurethanes.[2] The diethyl group can impart increased flexibility and solubility to the resulting polymer backbone.
-
Corrosion Inhibition: The nitrogen atoms can adsorb onto metal surfaces, making this compound and its derivatives effective components in corrosion inhibitor formulations for industrial applications.[2]
-
Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis.[17] While this compound is typically supplied as a stereoisomeric mixture, separation of the trans-isomer could yield a valuable precursor for chiral ligands.
Conclusion
N,N-Diethyl-cyclohexane-1,4-diamine is a chemical intermediate with significant potential in diverse fields of chemical research and development. Its synthesis is accessible through well-established reductive amination protocols, and its dual amine functionality provides a platform for a wide range of chemical transformations. Understanding its physicochemical properties, spectroscopic signature, and safety requirements is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational framework for researchers to explore the utility of this versatile molecule.
References
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